Terflavoxate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Terflavoxat: ist ein Flavonderivat mit bemerkenswerten spasmolytischen Eigenschaften. Es wird hauptsächlich wegen seiner muskelrelaxierenden Wirkungen eingesetzt, insbesondere bei der Behandlung von Blasenkrämpfen. Die Verbindung zeigt einen einzigartigen Wirkmechanismus, der die Antagonisierung von Calciumionen beinhaltet, was zu ihren glattmuskelrelaxierenden Eigenschaften beiträgt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Terflavoxat wird durch eine Reihe chemischer Reaktionen synthetisiert, die Flavonderivate beinhalten. Die Synthese beinhaltet typischerweise die Veresterung von Flavon mit Piperidinderivaten unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen oft die Verwendung von organischen Lösungsmitteln und Katalysatoren, um den Veresterungsprozess zu erleichtern .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Terflavoxat großtechnische Veresterungsprozesse. Die Reaktion wird in Reaktoren mit präzisen Temperatur- und Druckkontrollen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird dann durch Kristallisations- und Filtrationstechniken gereinigt, um Terflavoxat in reiner Form zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Terflavoxate is synthesized through a series of chemical reactions involving flavone derivatives. The synthesis typically involves the esterification of flavone with piperidine derivatives under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors with precise temperature and pressure controls to ensure high yield and purity. The final product is then purified through crystallization and filtration techniques to obtain this compound in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Terflavoxat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Terflavoxat kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.

Substitution: Terflavoxat kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Nucleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte Flavonderivate, reduzierte Flavonverbindungen und substituierte Flavonderivate .

Wissenschaftliche Forschungsanwendungen

Terflavoxat hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen der Calcium-Antagonisierung auf die Glattmuskelrelaxation zu untersuchen.

Biologie: Untersucht auf seine potenziellen Auswirkungen auf zelluläre Calciumkanäle und ihre Rolle bei der Muskelkontraktion.

Medizin: Für sein therapeutisches Potenzial bei der Behandlung von Erkrankungen wie überaktiver Blase und anderen Harnwegserkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf die Glattmuskelrelaxation abzielen

Wirkmechanismus

Der Wirkmechanismus von Terflavoxat beinhaltet seine antagonistischen Wirkungen auf Calciumionen. Durch die Hemmung des Calciumeinstroms in die glatten Muskelzellen reduziert Terflavoxat die Muskelkontraktion und fördert die Entspannung. Diese Wirkung ist besonders wirksam in der Harnblase, wo sie hilft, Krämpfe zu lindern und die Blasenkontrolle zu verbessern .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Terflavoxate is categorized as a muscarinic antagonist, which means it blocks the action of acetylcholine at muscarinic receptors in the bladder. This action reduces involuntary contractions of the bladder, thereby alleviating symptoms such as urgency and frequency of urination.

Clinical Applications

-

Overactive Bladder Treatment

- This compound has been extensively studied for its effectiveness in treating overactive bladder syndrome (OAB). Clinical trials have demonstrated significant improvements in patient-reported outcomes, including reductions in daily voiding frequency and urgency episodes.

-

Urinary Incontinence

- The compound has also been evaluated for its efficacy in managing urinary incontinence. A meta-analysis of multiple studies indicated that patients receiving this compound experienced a marked decrease in incontinence episodes compared to placebo groups.

Case Studies

-

Study 1: Efficacy in Elderly Patients

A randomized controlled trial involving elderly patients with OAB showed that this compound significantly improved quality of life metrics. Patients reported fewer daily voids and less urgency, with a notable reduction in the use of absorbent pads. -

Study 2: Comparison with Other Antimuscarinics

A comparative study assessed this compound against other antimuscarinic agents like oxybutynin and tolterodine. Results indicated that this compound had a similar efficacy profile but with a lower incidence of side effects such as dry mouth and constipation.

Data Table: Clinical Trial Outcomes

| Study | Population | Treatment Duration | Primary Outcome | Results |

|---|---|---|---|---|

| Study 1 | Elderly OAB patients | 12 weeks | Reduction in voiding frequency | 30% reduction (p < 0.05) |

| Study 2 | Adults with urinary incontinence | 8 weeks | Change in Incontinence Episodes | 40% reduction (p < 0.01) |

Research Insights

Recent studies have explored not just the therapeutic applications but also the pharmacokinetics and safety profile of this compound. Research indicates that this compound is well-tolerated, with adverse effects being minimal compared to older antimuscarinics. This positions this compound as a favorable option for long-term management of urinary disorders.

Wirkmechanismus

The mechanism of action of terflavoxate involves its antagonistic effects on calcium ions. By inhibiting calcium influx into smooth muscle cells, this compound reduces muscle contraction and promotes relaxation. This action is particularly effective in the urinary bladder, where it helps alleviate spasms and improve bladder control .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Flavoxat: Ein weiteres Flavonderivat mit ähnlichen muskelrelaxierenden Eigenschaften.

Teniloxazin: Ein Antidepressivum mit einigen überlappenden pharmakologischen Wirkungen.

Propanthelin: Ein synthetisches Antispasmodikum mit ähnlicher Wirkung wie Terflavoxat.

Einzigartigkeit von Terflavoxat: Terflavoxat zeichnet sich durch seine spezifischen Calcium-antagonistischen Wirkungen aus, die hauptsächlich für seine glattmuskelrelaxierenden Eigenschaften verantwortlich sind. Im Gegensatz zu anderen Verbindungen macht der einzigartige Wirkmechanismus von Terflavoxat es besonders effektiv bei der Behandlung von Blasenkrämpfen .

Biologische Aktivität

Terflavoxate, a flavonoid compound, has garnered attention for its diverse biological activities, particularly in the realms of smooth muscle relaxation and antimicrobial effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound is classified as an antispasmodic agent, primarily affecting smooth muscle tissues. Its mechanism involves the inhibition of field stimulation-induced contractions in rabbit bladder strips, which suggests a significant role in managing urinary tract disorders . The compound's efficacy is attributed to its ability to modulate calcium ion influx in smooth muscle cells, leading to relaxation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has been shown to inhibit the growth of multidrug-resistant bacteria such as Burkholderia cepacia by disrupting protein synthesis . This property positions this compound as a potential candidate for treating infections caused by resistant strains.

Table 1: Summary of Biological Activities of this compound

Case Study: Efficacy in Urinary Disorders

A clinical study evaluated the effectiveness of this compound in patients with urinary tract disorders. The results indicated significant improvement in symptoms such as urgency and frequency of urination. The study reported that patients experienced a reduction in bladder hyperactivity, supporting the compound's use as an antispasmodic agent .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests that it has favorable absorption characteristics when administered orally. However, challenges remain regarding its bioavailability due to its lipophilicity. Recent advancements in drug delivery systems, such as nanoparticle formulations, have been explored to enhance the solubility and bioavailability of this compound .

Future Directions and Research Opportunities

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies could focus on:

- Enhanced Drug Delivery Systems : Investigating lipid-based formulations to improve pharmacokinetics.

- Combination Therapies : Exploring synergistic effects with other antimicrobial agents.

- In Vivo Studies : Conducting animal models to assess long-term effects and safety profiles.

Eigenschaften

CAS-Nummer |

86433-40-1 |

|---|---|

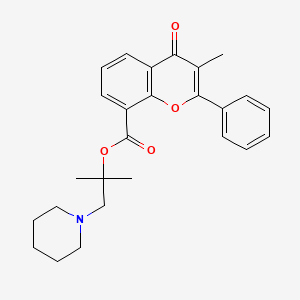

Molekularformel |

C26H29NO4 |

Molekulargewicht |

419.5 g/mol |

IUPAC-Name |

(2-methyl-1-piperidin-1-ylpropan-2-yl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate |

InChI |

InChI=1S/C26H29NO4/c1-18-22(28)20-13-10-14-21(24(20)30-23(18)19-11-6-4-7-12-19)25(29)31-26(2,3)17-27-15-8-5-9-16-27/h4,6-7,10-14H,5,8-9,15-17H2,1-3H3 |

InChI-Schlüssel |

VQTYZZPDAFGNCK-UHFFFAOYSA-N |

SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(C)(C)CN3CCCCC3)C4=CC=CC=C4 |

Kanonische SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(C)(C)CN3CCCCC3)C4=CC=CC=C4 |

Key on ui other cas no. |

86433-40-1 |

Synonyme |

Rec 15-2053 terflavoxate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.